![molecular formula C10H14Br2O4Sn B100181 (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one CAS No. 16894-10-3](/img/structure/B100181.png)

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

Übersicht

Beschreibung

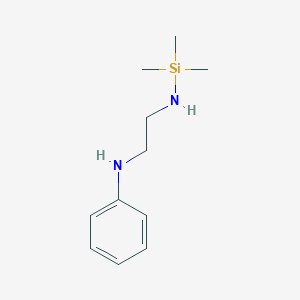

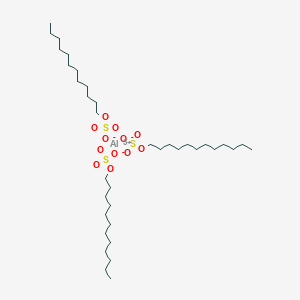

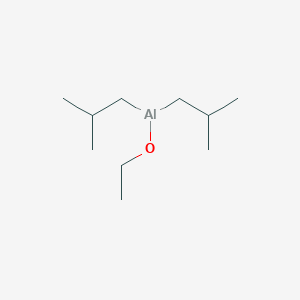

The compound seems to be a complex organic molecule, likely containing elements such as carbon, hydrogen, oxygen, bromine, and tin. It appears to have multiple functional groups, including a ketone group (C=O) and a stannyl group (Sn) which is often seen in organotin compounds .

Synthesis Analysis

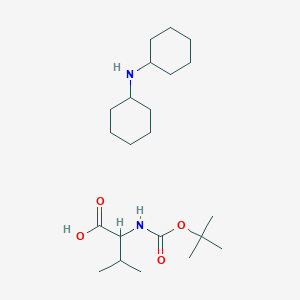

While specific synthesis methods for this compound are not available, similar compounds, such as α-bromo ketones, can be synthesized from alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant simultaneously . Another method involves the catalytic protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen

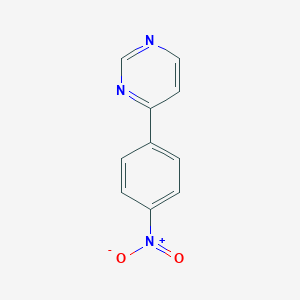

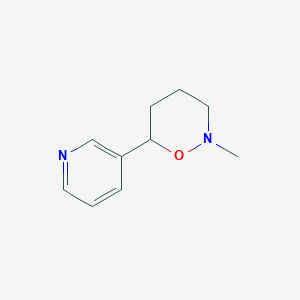

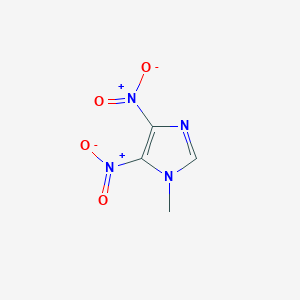

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of heterocyclic compounds , which are crucial in pharmaceuticals and agrochemicals. The dibromo component can act as an electrophilic source, facilitating cyclization reactions to form complex structures like 1,3-oxazines . These reactions are often metal-free and can be conducted under mild conditions, which is advantageous for creating a variety of pharmacologically active molecules.

Formation of Cyclopropyl Ketones

In organic synthesis, the compound can be used to generate cyclopropyl ketones . This is achieved through reactions with dimethyloxosulphonium methylide, where αβ-dibromoketones undergo elimination to form αβ-unsaturated ketones, which then cyclize to cyclopropyl ketones . These intermediates are valuable for further chemical transformations into diverse organic products.

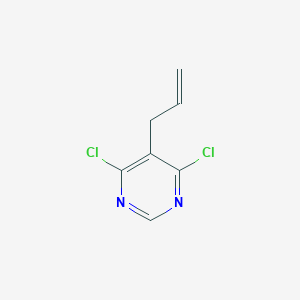

Bromination of Alkenes

The compound serves as a bromine source in the bromination of alkenes . This process is essential for the preparation of α-bromo ketones, which are important intermediates in organic synthesis. The method described uses 1,3-dibromo-5,5-dimethylhydantoin (DBH) to carry out this transformation efficiently in water, providing high yields of α-bromo ketones .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-4-[dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKLTXKAUBLTRX-VVDZMTNVSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O[Sn](Br)(Br)O/C(=C/C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587045 | |

| Record name | (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |

CAS RN |

16894-10-3 | |

| Record name | (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(IV) bis(acetylacetonate) dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.